molecular formula C23H15N5O B11045576 5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1,6-dihydropyridine-3-carboxamide

5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11045576
M. Wt: 377.4 g/mol
InChI Key: PDUUNJMZTNOZOP-UHFFFAOYSA-N
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Description

5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acetoacetic ester, aromatic aldehydes, and malononitrile dimer in the presence of sodium nitrite . This reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antitumor activity.

    Materials Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species and causing cell cycle arrest in the G0/G1 phase . This leads to the inhibition of cell proliferation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of cyano and dicyanomethylidene groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C23H15N5O

Molecular Weight

377.4 g/mol

IUPAC Name

5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1H-pyridine-3-carboxamide

InChI

InChI=1S/C23H15N5O/c1-15-20(23(29)28-18-10-6-3-7-11-18)21(16-8-4-2-5-9-16)19(14-26)22(27-15)17(12-24)13-25/h2-11,27H,1H3,(H,28,29)

InChI Key

PDUUNJMZTNOZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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